molecular formula C11H16N2O5 B1139339 Felbamate hydrate

Felbamate hydrate

Cat. No. B1139339
M. Wt: 256.25 g/mol
InChI Key: SURCBXDHJRINFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

W-554 (hydrate) has several scientific research applications, including:

Mechanism of Action

W-554 (hydrate) exerts its effects through a unique dual mechanism of action. It acts as a positive modulator of gamma-aminobutyric acid type A receptors and as a blocker of N-methyl-D-aspartate receptors, particularly isoforms containing the NR2B subunit . This dual action helps to stabilize neuronal activity and prevent seizures .

Similar Compounds:

Comparison: W-554 (hydrate) is unique in its dual mechanism of action, which distinguishes it from other anticonvulsants. While other compounds may target a single receptor or pathway, W-554 (hydrate) targets both gamma-aminobutyric acid type A and N-methyl-D-aspartate receptors, providing a broader spectrum of anticonvulsant activity .

Safety and Hazards

Felbamate has been associated with serious risks such as aplastic anemia and liver failure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

Felbamate is not recommended as initial therapy and its potential benefit must justify the associated risk . If the goal is to switch to felbamate, the dosage should be increased weekly as the dosages of other antiepileptic drugs are reduced . Despite the risks, it offers a safe and effective alternative to other antiepileptic drugs in the treatment of partial and secondarily generalized seizures; partial and generalized seizures associated with Lennox-Gastaut syndrome; and atypical absence seizures, gelastic seizures, and other difficult to control seizures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of W-554 (hydrate) involves the reaction of 2-phenyl-1,3-propanediol with carbamoyl chloride to form the dicarbamate derivative. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of W-554 (hydrate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The production environment is maintained under specific temperature and pressure conditions to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: W-554 (hydrate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

properties

IUPAC Name

(3-carbamoyloxy-2-phenylpropyl) carbamate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.H2O/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURCBXDHJRINFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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